
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Übersicht
Beschreibung
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its bromine substitution at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the cinnoline ring. Its molecular formula is C9H5BrN2O3, and it has a molecular weight of 269.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory properties, indicating potential pathways for reducing inflammation in biological systems. This makes it a candidate for developing new anti-inflammatory drugs.
Antibacterial Activity
Research has shown that derivatives of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibit antibacterial activity . This property is crucial for developing treatments against bacterial infections .
Scaffold for Drug Development
The unique structure of this compound allows it to serve as a scaffold for further chemical modifications aimed at enhancing its efficacy against various diseases. This versatility is essential in drug design, where modifications can lead to improved therapeutic profiles.
Biological Activities
The biological activities of this compound have been studied extensively:
Activity Type | Description |
---|---|
Anti-inflammatory | Potential pathways for reducing inflammation in biological systems. |
Antibacterial | Exhibits activity against various bacterial strains. |
Antioxidant | May have protective effects against oxidative stress. |
These activities highlight the compound's potential as a therapeutic agent across various medical fields.
Case Study 1: Anti-inflammatory Effects
A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro. The results suggest that this compound could lead to new treatments for chronic inflammatory diseases.
Case Study 2: Antibacterial Properties
In another investigation, researchers found that this compound showed significant antibacterial activity against Gram-positive bacteria. The findings support further exploration of its derivatives as potential antibiotics.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Similar in structure but with a quinoline ring instead of a cinnoline ring.
6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Contains a methoxy group instead of a bromine atom.
6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Contains a fluorine atom instead of a bromine atom.
Uniqueness
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the cinnoline ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biologische Aktivität
6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (C10H6BrNO3) is a compound characterized by its unique chemical structure, which includes a bromine atom and a carboxylic acid functional group on a cinnoline ring. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies.
The molecular weight of this compound is approximately 268.06 g/mol. Its structure contributes to its reactivity and biological interaction capabilities. The compound's synthesis can be achieved through several methods, highlighting its versatility in chemical modifications aimed at enhancing biological activity .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
- Enzyme Inhibition : The compound has demonstrated strong enzyme inhibition properties, which can be beneficial in the development of drugs targeting specific metabolic pathways .
- Anticancer Activity : Preliminary investigations suggest that it may have anticancer effects, warranting further exploration in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites, thereby blocking substrate access and potentially modulating cellular signaling pathways .
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
- Antimicrobial Study : A study tested the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations .
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in metabolic processes, suggesting its potential as a lead compound in drug development .
- Anticancer Research : Investigations into the anticancer properties showed that the compound induced apoptosis in cancer cell lines, highlighting its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C10H6BrNO3 | Exhibits strong enzyme inhibition properties |
Ethyl 6-bromo-1ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C14H14BrNO3 | Ethyl ester derivative with altered solubility |
6-Methyl-4-oxoquinoline-3-carboxylic acid | C10H9NO3 | Methyl substitution instead of bromine |
This table illustrates how the specific combination of functional groups and structural features in this compound confers distinct biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
6-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJPOIYLPPJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488161 | |
Record name | 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61588-11-2 | |
Record name | 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.